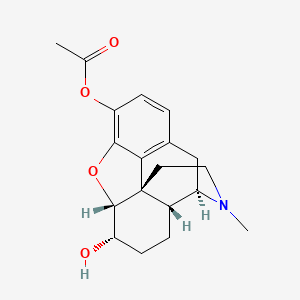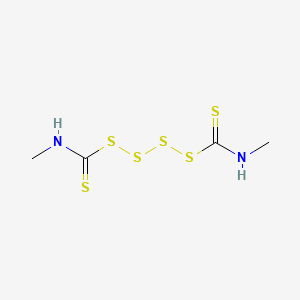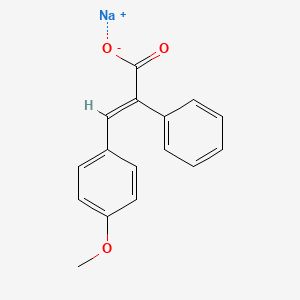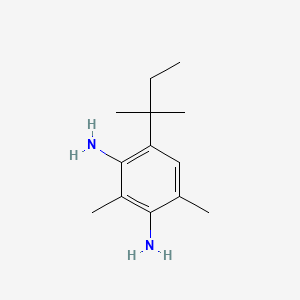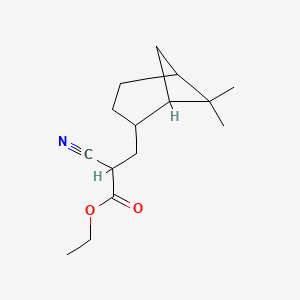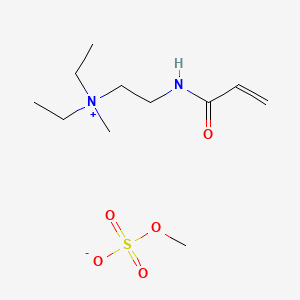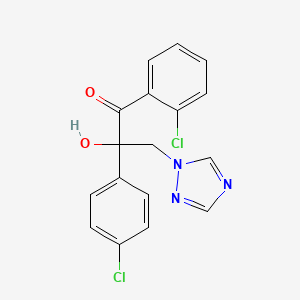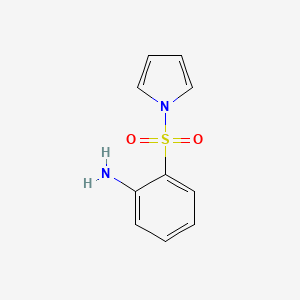
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)-: is a compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a sulfonyl group attached to the pyrrole ring and an amino group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the Pt(IV)-catalyzed hydroamination triggered cyclization reaction . This method yields fused pyrrolo[1,2-a]quinoxalines . Another synthetic route involves the reaction of aromatic or heteroaromatic aldehydes in ethanol with catalytic amounts of acetic acid, resulting in the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Industrial Production Methods: While specific industrial production methods for 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- are not extensively documented, the general principles of pyrrole synthesis can be applied. These methods often involve the use of metal-catalyzed reactions and condensation reactions under controlled conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Major Products:
Applications De Recherche Scientifique
1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex heterocyclic compounds, including pyrrolo[1,2-a]quinoxalines.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. The compound can participate in hydroamination reactions catalyzed by Pt(IV), leading to the formation of fused heterocycles . These reactions are crucial for its biological and chemical activities. The specific molecular targets and pathways depend on the functional groups attached to the pyrrole ring and their interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-(2-Aminophenyl)pyrrole: This compound shares a similar structure but lacks the sulfonyl group.
2-(1H-Pyrrol-1-yl)aniline: Another similar compound with an amino group attached to the phenyl ring.
Uniqueness: The combination of these functional groups allows for diverse chemical modifications and the formation of complex heterocyclic structures .
Propriétés
Numéro CAS |
54254-41-0 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H10N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-8H,11H2 |
Clé InChI |
TXCDRQWMDKLTEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)S(=O)(=O)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


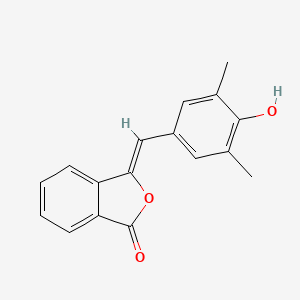
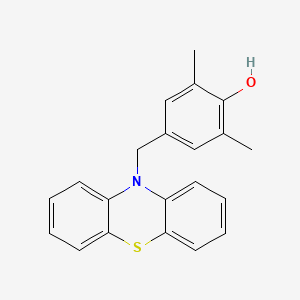
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
